molecular formula C15H22N2O B8395097 (7-Methoxytetralin-1-yl)piperazine

(7-Methoxytetralin-1-yl)piperazine

カタログ番号: B8395097
分子量: 246.35 g/mol
InChIキー: KXEROXFYRWYIGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7-Methoxytetralin-1-yl)piperazine is a high-purity chemical compound that combines a 7-methoxytetralin scaffold with a piperazine moiety, making it a valuable intermediate in medicinal chemistry and pharmacology research. The tetralin (1,2,3,4-tetrahydronaphthalene) structure is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets . The incorporation of a methoxy group at the 7-position, as seen in related structures like 7-Methoxy-1-tetralone , can fine-tune the compound's electronic properties and binding affinity. The piperazine ring is a highly versatile pharmacophore that can improve water solubility and provide key interactions with receptor sites . This molecular architecture suggests potential applications in the synthesis of compounds for neuroscientific research, given the historical use of similar structures in developing ligands for central nervous system targets. Researchers may employ (7-Methoxytetralin-1-yl)piperazine as a key building block in the design and synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential probes for G-protein coupled receptors (GPCRs) or other enzyme systems. The product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C15H22N2O

分子量

246.35 g/mol

IUPAC名

1-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine

InChI

InChI=1S/C15H22N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h5-6,11,15-16H,2-4,7-10H2,1H3

InChIキー

KXEROXFYRWYIGF-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(CCCC2N3CCNCC3)C=C1

製品の起源

United States

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Structural Modifications and Target Affinity

Piperazine derivatives exhibit significant variability in pharmacological profiles depending on substituents. Key comparisons include:

Piperazine vs. Piperidine Linkers
  • Thiazolo[5,4-d]pyrimidine Derivatives: Piperidine-substituted compound 1 (Ki = 594 nM at hA2AAR) showed 10-fold lower affinity than its piperazine analog 3 (Ki = 58 nM), highlighting the superiority of piperazine in adenosine receptor binding . Substitutions on the piperazine ring (e.g., benzyl, phenyl) further modulate activity. Phenylethyl or para-substituted groups (e.g., OCH2CH2OCH3) reduced binding, while ethylamine chains enhanced hA2AAR affinity .
Substitution Patterns on the Piperazine Ring
  • Coumarin-Piperazine Derivatives: Compounds with a three-carbon linker between coumarin and piperazine, an acetyl group at C-6, and ortho/meta/para-phenyl substituents exhibited subnanomolar 5-HT1A affinity (e.g., 3d, Ki < 1 nM). Replacing piperazine with morpholine or introducing para-chloro/nitro groups drastically reduced activity .
  • Arylpiperazines :
    • Compound 18 (1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine) demonstrated exceptional 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself. The 2-methoxy group and extended N4-substituent were critical for selectivity and potency .
Rigid vs. Flexible Substituents
  • The tetralin moiety in (7-Methoxytetralin-1-yl)piperazine introduces rigidity compared to simpler phenyl or benzyl groups. This may enhance target selectivity by reducing conformational flexibility, akin to bicyclic systems in PARP-1 inhibitors .

Metabolic Stability

Piperazine rings are often metabolic hotspots. For example:

  • In Chagas disease drug candidates, piperazine deethylation and N-oxide formation were major metabolic pathways. Replacing piperazine with isosteres (e.g., diazepanes) improved metabolic stability .
  • The methoxy group in (7-Methoxytetralin-1-yl)piperazine may sterically hinder oxidative metabolism, similar to 2-methoxyphenyl substituents in arylpiperazines .

Selectivity Profiles

  • PARP-1 Inhibitors: Piperazine-substituted naphthoquinones showed enhanced PARP-1 selectivity over other isoforms, attributed to optimized hydrogen bonding and steric interactions .
  • 5-HT1A vs. 5-HT2A Receptors: Subnanomolar 5-HT1A affinity in coumarin-piperazine derivatives (3d, 5d) correlated with ortho/meta substituents, while para-substituents reduced selectivity .

Data Tables: Key Pharmacological Comparisons

Table 2: Impact of Substituents on Piperazine Activity

Substituent Type Example Compounds Effect on Activity
Benzyl/Phenyl Thiazolo[5,4-d]pyrimidine Moderate to high hA2AAR affinity (Ki = 58–594 nM)
Phenylethyl/para-OCH3 Compound 5 Reduced binding (Ki > 100 nM)
Ethylamine Chains Compounds 7–8 Improved hA2AAR affinity (Ki < 50 nM)
2-Methoxyphenyl Arylpiperazine 18 Exceptional 5-HT1A selectivity (Ki = 0.6 nM)

準備方法

Reaction Mechanism and Substrate Preparation

The most widely documented method for synthesizing (7-methoxytetralin-1-yl)piperazine involves reductive amination of 7-methoxy-1-tetralone with piperazine derivatives. This two-step process begins with the condensation of the ketone with a protected piperazine, such as 1-formyl piperazine, in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid catalyzes imine formation by dehydrating the reaction mixture, as evidenced by the disappearance of ketone absorption in infrared spectra. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the secondary amine, with the methoxytetralin moiety directly bonded to the piperazine nitrogen.

Key advantages of this method include:

  • High stereoselectivity : The bulky tetralin group directs reduction to favor the desired stereoisomer.

  • Yield optimization : Patent data report isolated yields of 73.3% for the free base, increasing to 85% when converted to fumarate salts.

Catalytic and Solvent Systems

Titanium(IV) isopropoxide serves dual roles as both a Lewis acid and dehydrating agent, enabling imine formation under mild conditions (60–65°C). Ethanol is the preferred solvent for the reduction step due to its compatibility with NaBH₄, though toluene has been used for intermediate purification via azeotropic distillation. Post-reduction workup involves sequential acid-base extraction:

  • Acidic wash : Removes unreacted starting materials using 1N HCl.

  • Basification : Sodium carbonate liberates the free base, which is extracted into methylene chloride.

Alternative Synthetic Pathways

Nucleophilic Substitution and Alkylation

While less common, alkylation of pre-formed piperazine with halogenated tetralin derivatives offers an alternative route. For example, 7-methoxy-1-chlorotetralin reacts with piperazine in refluxing toluene, though this method suffers from lower yields (≤50%) due to competing elimination reactions. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity, achieving conversions >60% under microwave irradiation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Economic viability hinges on solvent recovery and catalyst reuse. Xylene and toluene are favored for their high boiling points and azeotropic water removal capabilities. Patent data indicate that Ti(OiPr)₄ can be recovered via filtration of the sodium hydroxide quench precipitate, though yields drop by 8–12% upon reuse.

Impurity Control

The principal impurity, exo-isomers arising from competing reduction pathways, is mitigated by:

  • Low-temperature reduction : Maintaining temperatures below 15°C during NaBH₄ addition.

  • Crystallization : Hexane trituration reduces exo-content to <0.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The piperazine protons resonate as a multiplet at δ 2.8–3.2 ppm, while the tetralin methoxy group appears as a singlet at δ 3.7 ppm.

  • IR : Absence of carbonyl stretches (1700 cm⁻¹) confirms complete reduction.

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water) show ≥98.5% purity for fumarate salts, with LOD <0.1% for residual solvents .

Q & A

Q. What emerging therapeutic targets are explored for (7-Methoxytetralin-1-yl)piperazine beyond CNS disorders?

  • Methodological Answer : Recent studies highlight antiplatelet activity (via COX-1 inhibition) and anticancer potential (e.g., tubulin polymerization inhibition). High-throughput screening against kinase libraries (e.g., EGFR, BRAF) identifies novel targets, supported by transcriptomic profiling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。